2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound that represents a fascinating intersection of organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves multiple steps:
Formation of the Triazole Ring: This step typically involves a "click" reaction, where an alkyne and azide react to form the 1,2,3-triazole ring.
Introduction of Thiophene: The thiophen-3-yl group is introduced through a halogenation reaction.
Sulfonamide Formation: The final step involves forming the benzenesulfonamide by reacting 2,6-dichlorobenzene sulfonyl chloride with the triazole derivative.
Industrial Production Methods
On an industrial scale, the synthesis may be streamlined using continuous flow processes, optimizing reaction conditions for higher yields and purity. This method allows for better control over reaction parameters and can lead to more efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the thiophene ring.
Substitution: The 2,6-dichloro groups in the benzene ring are prime sites for nucleophilic aromatic substitution reactions.
Coupling Reactions: The triazole ring can participate in various coupling reactions, facilitating the attachment of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common agents include potassium permanganate or hydrogen peroxide.
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Catalysts: Catalysts such as palladium or copper can be employed in coupling reactions to enhance the reaction rate.
Major Products
The major products of these reactions are typically modified versions of the parent compound, with different substituents attached to the triazole or benzene rings.
Scientific Research Applications
Chemistry
In chemistry, 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide serves as a precursor for synthesizing more complex molecules and materials.
Biology
The compound has been studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent, given its structural similarity to known bioactive molecules.
Industry
In industry, it can be used in the development of novel materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exerts its effects largely depends on its interaction with specific molecular targets. Typically, it might:
Bind to specific enzymes or receptors, altering their activity.
Interfere with cellular processes by integrating into biological membranes or proteins.
Affect signal transduction pathways, potentially leading to changes in cellular function.
Comparison with Similar Compounds
When compared to other compounds with similar structures, like:
2,6-dichloro-N-phenylbenzenesulfonamide
2,6-dichloro-N-((1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
2,6-dichloro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide stands out due to the presence of the thiophene group, which imparts unique electronic and steric properties, potentially leading to distinct biological and chemical behaviors.
In essence, this compound is a testament to the intricate and multifaceted nature of chemical synthesis and application, holding promise in various domains of science and industry.
Properties
IUPAC Name |
2,6-dichloro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2S2/c14-11-2-1-3-12(15)13(11)23(20,21)16-6-9-7-19(18-17-9)10-4-5-22-8-10/h1-5,7-8,16H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXVZSUMDPDWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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